![molecular formula C21H23N3O3 B3939645 N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3939645.png)
N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Applications De Recherche Scientifique
N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is complex and not fully understood. However, it is known to act on a range of molecular targets, including the NF-κB signaling pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages as a tool for scientific research, including its high yield and purity, as well as its well-established synthesis method. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, including its potential therapeutic applications in a range of diseases, as well as further studies on its mechanism of action and potential side effects. Additionally, research on the optimization of the synthesis method for this compound may lead to improvements in its yield and purity, making it an even more valuable tool for scientific research.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20-14-16(15-24(20)19-4-2-1-3-5-19)21(26)22-17-6-8-18(9-7-17)23-10-12-27-13-11-23/h1-9,16H,10-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWFNPHUOEPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



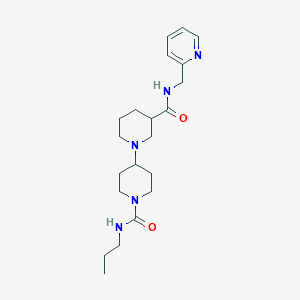
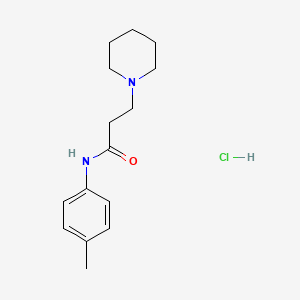
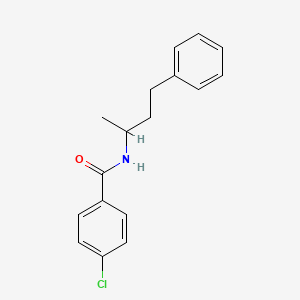
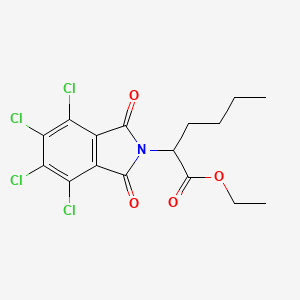
![(1S*,6R*)-9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3939601.png)
![(2-furylmethyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3939603.png)
![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3939618.png)
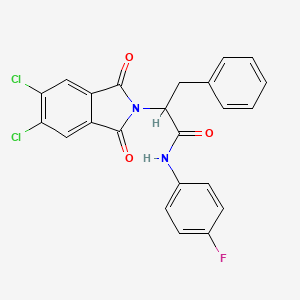
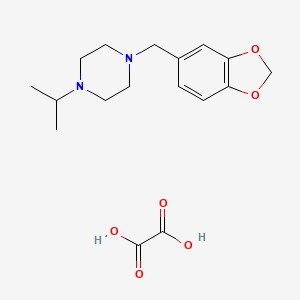

![1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939640.png)
![1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3939652.png)
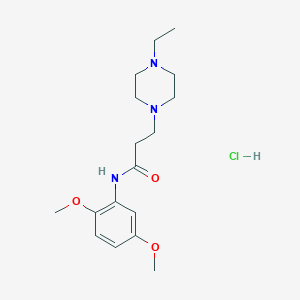
![3-{[4-(acetyloxy)benzoyl]amino}-4-methylbenzoic acid](/img/structure/B3939665.png)